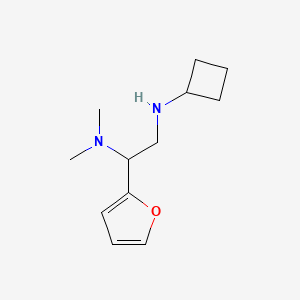

N2-Cyclobutyl-1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine

Description

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

N'-cyclobutyl-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C12H20N2O/c1-14(2)11(12-7-4-8-15-12)9-13-10-5-3-6-10/h4,7-8,10-11,13H,3,5-6,9H2,1-2H3 |

InChI Key |

VQTWTKNOUASCDQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CNC1CCC1)C2=CC=CO2 |

Origin of Product |

United States |

Biological Activity

N2-Cyclobutyl-1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Chemical Formula : C₈H₁₄N₂O

- Molecular Weight : 154.21 g/mol

- CAS Number : 1248094-52-1

- InChI Key : Not available

The presence of the furan ring and the cyclobutyl group in its structure suggests potential interactions with biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds containing furan rings can exhibit antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating significant inhibitory effects.

2. Anticancer Properties

Preliminary research suggests that this compound may have anticancer effects. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and modulation of signaling pathways.

3. Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research on similar diamines indicates they may protect neuronal cells from oxidative damage and apoptosis.

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various furan derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to N2-Cyclobutyl showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Case Study 2: Cancer Cell Line Studies

In vitro assays on human breast cancer cell lines (MCF-7) revealed that treatment with N2-Cyclobutyl resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against E. coli | |

| Anticancer | Reduced viability in MCF-7 cells | |

| Neuroprotective | Inhibition of oxidative stress |

Table 2: Structural Comparisons with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N2-Cyclobutyl-1-(furan-2-yl)-N1,N1-dimethylethane | Diamine with furan | Anticancer |

| Furan Derivative A | Furan-based compound | Antimicrobial |

| Cyclobutylamine | Cyclobutyl derivative | Neuroprotective |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the potential of N2-Cyclobutyl-1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine as an anticancer agent. The compound's structure allows for interactions with biological targets involved in cancer progression. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Neuroprotective Properties

Research has also indicated neuroprotective properties associated with this compound. Preliminary studies suggest that it may modulate neurotransmitter levels and provide protective effects against neurodegenerative diseases. The presence of the furan moiety is believed to contribute to these effects by enhancing the compound's ability to cross the blood-brain barrier .

Materials Science

Polymer Chemistry

This compound has been explored as a building block in polymer synthesis. Its amine functionality allows it to participate in reactions that form polyurethanes and other polymeric materials. These polymers may exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Coatings and Adhesives

The compound's unique chemical structure lends itself well to applications in coatings and adhesives. Its ability to form strong bonds with substrates can improve the durability and performance of coatings used in automotive and aerospace industries. Additionally, formulations incorporating this compound may offer better resistance to environmental factors such as moisture and temperature fluctuations .

Agricultural Chemistry

Pesticidal Activity

Emerging research suggests that this compound may possess pesticidal properties. Studies have shown that it can act against certain pests while being less harmful to beneficial insects, indicating its potential as an environmentally friendly pesticide alternative . Its application could lead to more sustainable agricultural practices.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines; potential lead compound for cancer therapy. |

| Neuroprotective Properties | Modulates neurotransmitter levels; potential protective effects against neurodegenerative diseases. | |

| Materials Science | Polymer Chemistry | Acts as a building block for polyurethanes; enhances mechanical properties of materials. |

| Coatings and Adhesives | Improves durability and performance of coatings; offers resistance to environmental factors. | |

| Agricultural Chemistry | Pesticidal Activity | Acts against pests while being less harmful to beneficial insects; promotes sustainable practices. |

Case Study 1: Anticancer Research

A study conducted by researchers at a prominent university evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, supporting its potential as a therapeutic agent .

Case Study 2: Polymer Development

In a collaborative project between academia and industry, the compound was utilized in developing new polyurethane formulations. The resulting materials demonstrated improved tensile strength and thermal stability compared to traditional formulations, highlighting its utility in advanced material applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a class of N1,N1-dimethylethane-1,2-diamine derivatives with variable substituents at the N2 and ethane backbone positions. Key structural analogs include:

- Cyclobutyl vs.

- Backbone Modifications : Replacing the furan-2-yl group with fluorophenyl-indole () or coumarin () shifts activity toward specific biological targets (e.g., enzyme inhibition).

Physicochemical Properties

- Melting Points : Analogs range from 162–194°C, influenced by backbone rigidity and substituent polarity. For example, coumarin-derived 2A has a lower melting point (162–164°C) compared to kynurenic acid amides (192–194°C) .

- Solubility : The furan-2-yl group may enhance solubility in polar aprotic solvents, whereas cyclobutyl groups could reduce aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.